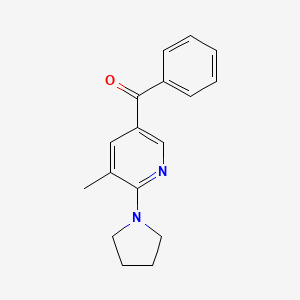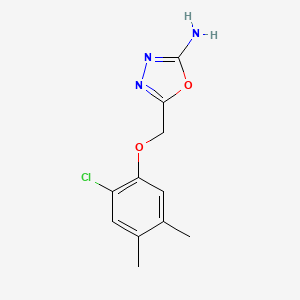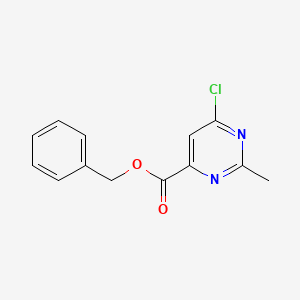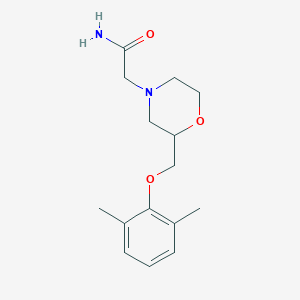
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine is a compound that features a pyrrolidine ring attached to a pyridine ring, with an ethanamine group. This structure is significant in medicinal chemistry due to the presence of the pyrrolidine ring, which is known for its versatility and biological activity .
Preparation Methods
The synthesis of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various proteins and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and physiological effects .
Comparison with Similar Compounds
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also feature a pyrrolidine ring and are known for their biological activity.
Pyrrolidine-2-one: This compound has a similar structure but with a different functional group.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups and are studied for their potential therapeutic effects.
The uniqueness of this compound lies in its specific structure and the presence of the ethanamine group, which can influence its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C12H19N3/c1-9-7-11(10(2)13)8-14-12(9)15-5-3-4-6-15/h7-8,10H,3-6,13H2,1-2H3 |
InChI Key |
DHQMVGZNGUWMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)



![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)




![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)

